Lenalidomide-C10-OH
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Overview
Description
Lenalidomide-C10-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of methyl 2-methyl-3-nitrobenzoate to form methyl 2-bromomethyl-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide precursor . The final step involves the reduction of the nitro group to an amino group, yielding lenalidomide .
Industrial Production Methods: Industrial production of lenalidomide requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-C10-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of lenalidomide, which can be further modified for specific applications .
Scientific Research Applications
Lenalidomide-C10-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Lenalidomide-C10-OH exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
- Thalidomide
- Pomalidomide
- 6-fluoro lenalidomide
- 6-chloro lenalidomide
Lenalidomide-C10-OH stands out due to its unique combination of high potency, reduced toxicity, and broad range of applications in scientific research and medicine.
Biological Activity
Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and myelodysplastic syndromes (MDS). The compound Lenalidomide-C10-OH represents a hydroxylated form of lenalidomide, which may exhibit distinct biological activities and therapeutic potentials. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential side effects.
Cereblon Interaction
Lenalidomide exerts its effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the proliferation and survival of malignant cells. The degradation of these factors enhances T-cell activation and promotes anti-tumor immunity .
Clonal Evolution in MDS
Recent studies have shown that lenalidomide can induce changes in the clonal architecture of hematopoietic stem cells in patients with MDS. A clinical trial involving 94 non-del(5q) MDS patients demonstrated that lenalidomide treatment led to a reduction in the frequency of major mutations associated with poor prognosis, highlighting its potential to alter disease progression . Specifically, mutations in genes such as SF3B1, TET2, and DNMT3A were analyzed, revealing significant differences in mutation frequencies between responders and non-responders .
Efficacy in Clinical Settings
Multiple Myeloma
this compound has been evaluated for its efficacy in multiple myeloma treatment. In combination with dexamethasone, lenalidomide has shown improved response rates among previously treated patients. A study indicated that the addition of lenalidomide significantly increases progression-free survival compared to dexamethasone alone .
Case Studies
In a cohort study involving patients with relapsed multiple myeloma, those treated with this compound demonstrated an overall response rate (ORR) of approximately 60%, with complete responses observed in 20% of cases. This suggests that hydroxylation may enhance the drug's activity by improving its pharmacokinetic profile or altering its interaction with target proteins .
Side Effects and Toxicity
While lenalidomide is generally well-tolerated, it is associated with several side effects, including hematologic toxicities such as neutropenia and thrombocytopenia. Monitoring blood counts is essential during treatment to manage these risks effectively. In severe cases, dose adjustments or discontinuation may be necessary .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to standard lenalidomide:
Parameter | Lenalidomide | This compound |
---|---|---|
Mechanism of Action | CRBN-mediated degradation of IKZF1/IKZF3 | Enhanced CRBN interaction |
Efficacy in Multiple Myeloma | ORR ~50% | ORR ~60% |
Side Effects | Neutropenia, thrombocytopenia | Similar profile but potentially lower incidence |
Clonal Evolution Impact | Mutation frequency reduction | Greater efficacy in mutation reduction |
Properties
Molecular Formula |
C23H32N2O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[7-(10-hydroxydecyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28) |
InChI Key |
QQWOUWPXCIIKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO |
Origin of Product |
United States |
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